molecular formula C9H12N2 B8011780 Indan-1,4-diamine

Indan-1,4-diamine

Cat. No.: B8011780
M. Wt: 148.20 g/mol
InChI Key: FYDSNMUXGSWXQN-UHFFFAOYSA-N
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Description

Indan-1,4-diamine is an organic compound characterized by the presence of two amino groups attached to an indane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Indan-1,4-diamine can be synthesized through several methods. One common approach involves the reduction of indan-1,4-dinitro compound using hydrogen gas in the presence of a palladium catalyst. Another method includes the reaction of indan-1,4-dione with ammonia under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Indan-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Indan-1,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Indan-1,4-diamine involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their activity. Additionally, it can interact with cellular membranes, affecting their integrity and function. The exact pathways and molecular targets are still under investigation, but its effects on cellular processes are significant .

Comparison with Similar Compounds

  • Putrescine (butane-1,4-diamine)
  • Cadaverine (pentane-1,5-diamine)
  • Hexamethylenediamine (hexane-1,6-diamine)

Comparison: Indan-1,4-diamine is unique due to its indane ring structure, which imparts distinct chemical properties compared to linear diamines like putrescine and cadaverine. The presence of the indane ring enhances its stability and reactivity, making it more suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

2,3-dihydro-1H-indene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-3-1-2-6-7(8)4-5-9(6)11/h1-3,9H,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDSNMUXGSWXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-nitro-indan-1-one O-methyl-oxime (5.31 g, 25.75 mmol) in 50 mL of TFA was mixed with Pd/C (150 mg) and hydrogenated at 50 psi for 14 hours. The resulting mixture was filtered through a pad of celite and the filtrate was concentrated to give the crude title compound, which was used in the next step without further purification. Spectroscopic data: 1H NMR (300 MHz, DMSO-d6) δ 1.90-2.03 (m, 1H), 2.41-2.53 (m, 3H), 2.63-3.18 (m, 2H), 4.65-4.75 (m, 1H), 7.00-7.13 (m, 1H), 7.18-7.27 (m, 2H), 8.31 (s, 2H).
Name
4-nitro-indan-1-one O-methyl-oxime
Quantity
5.31 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mg
Type
catalyst
Reaction Step One

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